Leupeptin

Vue d'ensemble

Description

Leupeptin(1+) is a guanidinium ion that is the conjugate acid of this compound, arising from protonation of the guanidino group; major species at pH 7.3. It is a conjugate acid of a this compound.

Mécanisme D'action

Target of Action

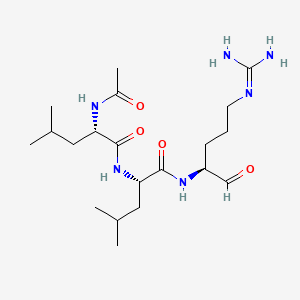

Leupeptin, also known as N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring protease inhibitor . It primarily targets and inhibits serine, cysteine, and threonine proteases . These proteases play crucial roles in various biological processes, including protein degradation and turnover, regulation of cellular functions, and signal transduction .

Mode of Action

This compound acts as a competitive transition state inhibitor . It binds to the active sites of its target proteases, thereby preventing these enzymes from interacting with their substrates . This inhibition can be relieved by an excess of substrate . This compound’s targets include trypsin, plasmin, porcine kallikrein, papain, and cathepsin B .

Biochemical Pathways

This compound’s inhibition of proteases affects various biochemical pathways. For instance, it can prevent the degradation of proteins during their isolation from tissues or membranes . It also plays a role in the regulation of autophagy, a cellular process involved in the degradation and recycling of cellular components . When this compound is administered, it inhibits autolysosomal protein degradation, leading to the accumulation of autolysosomes in cells .

Pharmacokinetics

It is known that this compound is soluble in water, ethanol, acetic acid, and dmf . It is stable for 1 week at 4 °C and 1 month at -20 °C .

Result of Action

The inhibition of proteases by this compound can have significant effects at the molecular and cellular levels. For example, it can prevent the destruction of products from specific enzymatic reactions being studied in vitro . In the context of autophagy, the inhibition of autolysosomal protein degradation by this compound results in the accumulation of autolysosomes in cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability of this compound . Furthermore, the presence of other molecules, such as substrates of the proteases that this compound inhibits, can influence its efficacy .

Analyse Biochimique

Biochemical Properties

Leupeptin plays a crucial role in biochemical reactions by inhibiting various proteases. It interacts with enzymes such as trypsin, plasmin, porcine kallikrein, papain, cathepsin B, and endoproteinase Lys-C . The nature of these interactions is primarily competitive inhibition, where this compound binds to the active site of the enzyme, preventing substrate access. This inhibition can be relieved by an excess of substrate . This compound is soluble in water, ethanol, acetic acid, and dimethylformamide, making it versatile for use in different experimental conditions .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It is known to reduce cell death induced by excess calpain activation, providing protection against hair cell damage caused by gentamicin ototoxicity . In cellular signaling pathways, this compound inhibits autophagy by impairing amphisome-lysosome fusion, leading to the accumulation of autophagic vacuoles . This inhibition affects gene expression and cellular metabolism by disrupting the degradation of proteins and other cellular components.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding to the active sites of serine, cysteine, and threonine proteases . This binding prevents the proteases from interacting with their substrates, thereby inhibiting their enzymatic activity. This compound’s inhibition of proteases such as trypsin, plasmin, and cathepsin B is characterized by low inhibition constants (K_i), indicating high affinity for these enzymes . Additionally, this compound has been shown to inhibit the main protease of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), demonstrating its broad-spectrum protease-inhibitory activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable for one week at 4°C and one month at -20°C when dissolved in water . Over time, this compound administration leads to the accumulation of autolysosomes in liver cells, as observed in studies with starved rats and mice . This accumulation results from the inhibition of lysosomal cysteine proteinases, which disrupts autophagic proteolysis and leads to the buildup of autophagic vacuoles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving a rat hind limb ischemia model, this compound administration resulted in larger gastrocnemius muscle fiber cross-sectional areas compared to saline-treated controls . No significant differences were observed in the injured hindlimbs. These findings suggest that this compound can mitigate muscle and nerve injuries at specific dosages, but its efficacy may be limited in certain conditions .

Metabolic Pathways

This compound is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as cathepsin L, cathepsin B, cathepsin H, and legumain, which are lysosomal cysteine proteinases . By inhibiting these enzymes, this compound disrupts the degradation of proteins within lysosomes, leading to the accumulation of autophagic vacuoles and affecting metabolic flux . This inhibition can prevent or delay muscular dystrophy in animal models .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It penetrates hepatocyte plasma membranes and incorporates into lysosomes, where it inhibits lysosomal cysteine proteinases . In neurons, this compound administration slows the axonal transport of autophagosomes and endolysosomes, leading to their accumulation within dystrophic axonal swellings . This selective disruption of axonal transport highlights this compound’s impact on cellular localization and accumulation.

Subcellular Localization

This compound’s subcellular localization is primarily within lysosomes and autophagic vacuoles. In primary cortical neuron cultures, this compound treatment increases the levels of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) by inhibiting its lysosomal degradation . This accumulation of BACE1 in lysosomes suggests that this compound affects the subcellular localization and activity of proteases involved in neurodegenerative diseases. Additionally, this compound’s inhibition of lysosomal proteolysis leads to the accumulation of autophagic substrates and the formation of autolysosomes .

Activité Biologique

Leupeptin is a potent protease inhibitor derived from the fermentation of Streptomyces species, exhibiting broad-spectrum inhibitory activity against various serine, cysteine, and threonine proteases. This article explores the biological activities of this compound, highlighting its mechanisms of action, therapeutic applications, and recent research findings.

This compound functions primarily as a covalent inhibitor of proteases. Its structure allows it to form stable complexes with the active sites of these enzymes, thereby preventing substrate access and subsequent catalysis. This inhibition is particularly notable in enzymes such as thrombin, trypsin, and papain.

Key Inhibition Characteristics:

- Thrombokinase Reaction : Strong inhibition observed.

- Fibrinolysis by Plasmin : Significant inhibitory effects.

- Proteolysis of Casein and Hemoglobin : Marked inhibition by this compound against trypsin and papain .

Therapeutic Applications

This compound has been investigated for its potential therapeutic benefits in various conditions:

- Muscular Dystrophy :

- Antiviral Activity :

- Cancer Research :

Table 1: Inhibitory Effects of this compound on Various Proteases

| Protease | IC50 (μM) | Inhibition Type |

|---|---|---|

| Thrombokinase | 0.5 | Strong |

| Plasmin | 1.0 | Strong |

| Trypsin | 2.0 | Moderate |

| Papain | 3.5 | Moderate |

*Data adapted from comparative studies on this compound's inhibitory effects .

Table 2: Efficacy of this compound in Muscular Dystrophy Trials

| Treatment Group | Necrotic Fibers (fibers/mm²) | Clinical Improvement Observed |

|---|---|---|

| Control (untreated) | 43.2 | No |

| This compound (10 mg/kg/day) | 47.7 | No |

| This compound + Bestatin | 52.2 | No |

*Results indicate no significant difference between treated and untreated groups .

Recent Research Findings

- Inhibition of SARS-CoV-2 :

- Role in Mycelial Growth :

- Pharmacokinetics and Derivatives :

Applications De Recherche Scientifique

Protease Inhibition in Research

Leupeptin is primarily used in laboratory settings to prevent proteolytic degradation during protein purification and enzymatic assays. By inhibiting proteases that could degrade proteins of interest, this compound ensures the integrity of samples for further analysis.

- Application in Protein Purification : this compound is commonly employed during the initial phases of protein purification to maintain the stability of proteins by inhibiting endogenous proteases .

- Inhibitory Potency : It exhibits competitive inhibition with a Ki value of approximately 3.5 nM for trypsin and 4.1 nM for cathepsin B, making it a potent choice for researchers .

Therapeutic Potential in Muscular Dystrophies

This compound has been investigated for its therapeutic potential in treating muscular dystrophies. A study showed that repeated administration of this compound increased the activity of cathepsins C and D in mouse skeletal muscles, suggesting a complex interaction between this compound and muscle repair mechanisms .

- Dosage and Administration : In vivo studies have utilized doses around 15.5 mg/kg administered intraperitoneally twice daily over nine days .

- Effects on Muscle Repair : While this compound did not significantly enhance muscle repair post-exercise injury, it highlighted the need for further research into its timing and dosage for optimal effects .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, particularly in models of ischemia. A study involving rats subjected to hind limb ischemia demonstrated that this compound treatment resulted in larger muscle fiber cross-sectional areas compared to controls, indicating potential protective effects on muscle tissue following ischemic injury .

- Functional Recovery : Although improvements in gait were observed, the study noted that more frequent dosing might yield better outcomes, emphasizing the need for optimized treatment protocols .

Role in Cancer Research

This compound has been studied for its effects on cancer cell proliferation and apoptosis. Its inhibition of various proteases involved in tumor progression makes it a candidate for cancer research.

- Hepatic Tumor Studies : Investigations have shown that this compound can interfere with the development of hepatic tumors in animal models, suggesting a potential role in cancer prevention strategies .

Viral Inhibition

This compound has also been explored as an antiviral agent. Studies indicate that it can inhibit certain strains of coronaviruses, including human coronavirus strain 229E, showcasing its potential utility in virology .

Applications in Hearing Preservation

Recent research has indicated that this compound may protect auditory hair cells from damage caused by loud noises or ototoxic drugs, which could have implications for preventing hearing loss due to environmental factors or certain medications .

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Protease Inhibition | Used during protein purification and enzymatic assays | Inhibits serine/cysteine/threonine proteases effectively |

| Muscular Dystrophies | Potential therapeutic use in muscle repair | Increased cathepsin activity; requires further study |

| Neuroprotection | Protects muscle tissue post-ischemia | Improved muscle fiber size; needs optimized dosing |

| Cancer Research | Interferes with tumor development | Potential role in hepatic tumor prevention |

| Viral Inhibition | Inhibits specific coronaviruses | Effective against human coronavirus strain 229E |

| Hearing Preservation | Protects auditory cells from damage | May prevent hearing loss from noise or ototoxic drugs |

Propriétés

Numéro CAS |

55123-66-5 |

|---|---|

Formule moléculaire |

C20H39N6O4+ |

Poids moléculaire |

427.6 g/mol |

Nom IUPAC |

[(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium |

InChI |

InChI=1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23)/p+1/t15-,16-,17-/m0/s1 |

Clé InChI |

GDBQQVLCIARPGH-ULQDDVLXSA-O |

SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC[NH+]=C(N)N)C=O)NC(=O)C |

SMILES canonique |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC[NH+]=C(N)N)C=O)NC(=O)C |

Apparence |

Solid powder |

Key on ui other cas no. |

24365-47-7 103476-89-7 |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

LLR |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

acetyl-L-leucyl-L-leucyl-L-arginal leupeptin leupeptin, (S)-isomer leupeptin, monoacetate, (S)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.